![molecular formula C4H2O2S4 B12359422 3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione](/img/structure/B12359422.png)
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione is a compound with the molecular formula C4O2S4. It is also known as 1,3,4,6-tetrathiapentalene-2,5-dione or thiapendione. This compound is notable for its unique structure, which includes two dithiole rings fused together. It is an off-white crystalline solid with a melting point of approximately 181°C .
准备方法
The synthesis of 3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione typically involves a three-step reaction sequence starting from carbon disulfide. The optimized reaction conditions and rigorous purification steps ensure a high-quality final product . The general synthetic route includes:
Reduction of Carbon Disulfide: The reduction of carbon disulfide with alkaline metals in the presence of anhydrous DMF or other aprotic co-solvents.
Thermal Rearrangement: The resulting dianion undergoes a thermal rearrangement to form a 1,2-dithiole-3-thione.
Desulfurization: Treatment with thiophosgene and subsequent desulfurization with mercury(II) acetate/glacial acetic acid yields the final product.
化学反应分析
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly with aldehydes, to form 2,5-disubstituted tetrathiapentalenes.
Common reagents used in these reactions include thiophosgene, mercury(II) acetate, and various aldehydes. The major products formed from these reactions are often used as precursors for other complex organic compounds .
科学研究应用
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in the synthesis of superconducting materials and other advanced applications .
相似化合物的比较
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione is compared with other similar compounds, such as:
Bis(ethylene-dithio)tetrathiafulvalene (BEDT-TTF): A parent compound of many superconducting radical cation salts.
1,1,2,2-Tetrathioethene: Used in the preparation of high-performance thermoelectric materials.
2-Oxo-1,3-dithiole-4,5-dithiolate: Employed in the preparation of metal chelate complexes.
The uniqueness of this compound lies in its ability to serve as a versatile synthetic building block for a wide range of applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C4H2O2S4 |
|---|---|
分子量 |
210.3 g/mol |
IUPAC 名称 |
3a,6a-dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione |
InChI |
InChI=1S/C4H2O2S4/c5-3-7-1-2(9-3)10-4(6)8-1/h1-2H |
InChI 键 |
OVPZDSITMULGJB-UHFFFAOYSA-N |
规范 SMILES |
C12C(SC(=O)S1)SC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


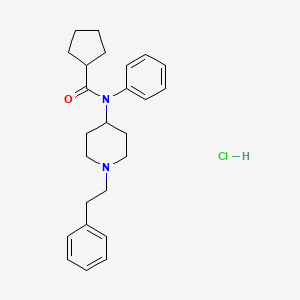

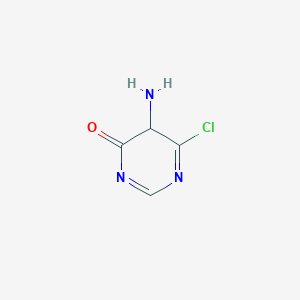
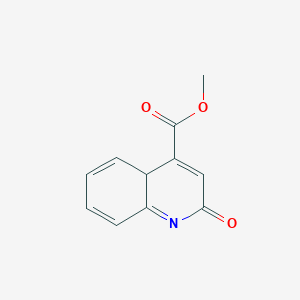
![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)
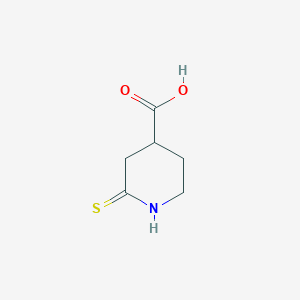
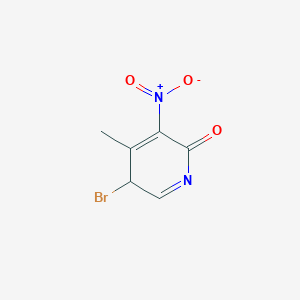
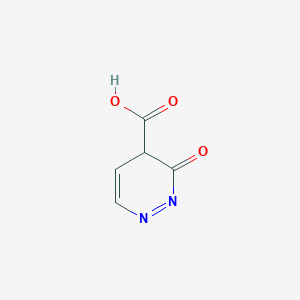
phosphinyl]acetyl]-, sodium salt, (4S)-](/img/structure/B12359381.png)
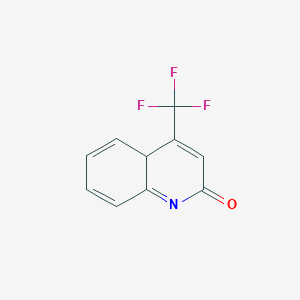
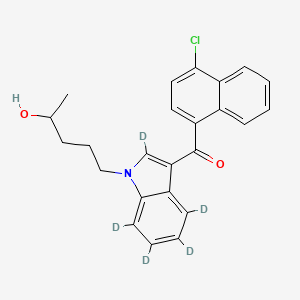
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12359410.png)
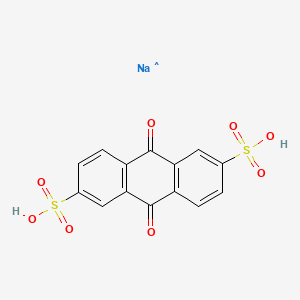
![Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-](/img/structure/B12359425.png)
